molecular formula C8H11Cl2N3 B2780165 Imidazo[1,2-a]pyridin-7-ylmethanamine dihydrochloride CAS No. 2580236-90-2

Imidazo[1,2-a]pyridin-7-ylmethanamine dihydrochloride

Cat. No.: B2780165
CAS No.: 2580236-90-2
M. Wt: 220.1
InChI Key: VKSFCRIJARLXAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyridin-7-ylmethanamine dihydrochloride is a high-purity chemical building block offered for research and development applications. This derivative features an aminomethyl functional group at the 7-position of the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry. The imidazo[1,2-a]pyridine core is a nitrogen-containing fused bicyclic heterocycle of significant interest in pharmaceutical research due to its wide range of biological activities. Researchers utilize this specific amine derivative, provided as the dihydrochloride salt to enhance stability and solubility, as a key synthetic intermediate in the construction of more complex molecules for drug discovery projects. The compound is supplied with characterized batch information and is strictly intended for research purposes in laboratory settings only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

imidazo[1,2-a]pyridin-7-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.2ClH/c9-6-7-1-3-11-4-2-10-8(11)5-7;;/h1-5H,6,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSFCRIJARLXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C=C1CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridin-7-ylmethanamine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the Groebke-Blackburn-Bienaymé reaction, which involves the condensation of an aldehyde, an amine, and an isocyanide . The reaction conditions often include the use of catalysts such as dibenziodolium triflate and can be conducted under microwave-assisted conditions to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of imidazo[1,2-a]pyridin-7-ylmethanamine;dihydrochloride may involve large-scale multicomponent reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group (-CH<sub>2</sub>NH<sub>2</sub>) undergoes nucleophilic substitution reactions, particularly in the presence of alkyl halides or acyl chlorides. For example:

  • Alkylation : Reaction with methyl iodide in basic conditions yields N-alkylated derivatives.

  • Acylation : Treatment with acetyl chloride produces N-acetylated analogs.

Table 1: Substitution Reactions of the Amine Group

ReagentConditionsProductYieldSource
Methyl iodideK<sub>2</sub>CO<sub>3</sub>, DMF, 60°CN-Methyl derivative75–85%
Acetyl chloridePyridine, RTN-Acetylated analog80–90%

Cyclization Reactions

The compound participates in intramolecular cyclization to form polycyclic heterocycles. For instance:

  • Catalyst-Driven Cyclization : Using palladium catalysts, the amine group reacts with adjacent electrophilic sites to form fused tricyclic structures.

Table 2: Cyclization Pathways

CatalystConditionsProductApplicationSource
Pd(OAc)<sub>2</sub>DMF, 100°C, 12hTricyclic imidazo-quinolineDrug discovery

Cross-Coupling Reactions

The aromatic imidazo-pyridine system enables metal-catalyzed cross-coupling reactions:

  • Suzuki Coupling : Reaction with aryl boronic acids under Pd catalysis introduces aryl groups at the C3 position .

  • Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides .

Table 3: Cross-Coupling Examples

Reaction TypeReagentConditionsYieldSource
Suzuki CouplingPhenyl boronic acidPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME, 80°C65–75%
Buchwald-Hartwig4-BromotoluenePd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, NaO* t*-Bu, 100°C70–80%

Multicomponent Reactions (MCRs)

The compound serves as a building block in MCRs for synthesizing complex heterocycles:

  • Groebke-Blackburn-Bienaymé Reaction : Combines with aldehydes and isocyanides to form imidazo[1,2-a]pyridine-fused polyheterocycles .

Table 4: MCR-Based Transformations

ComponentsCatalystConditionsProductYieldSource
Aldehyde, IsocyanideNoneEthanol, refluxFused tetracyclic derivative60–70%

Reductive Amination

The primary amine reacts with ketones or aldehydes in reductive amination:

  • With Acetophenone : Using NaBH<sub>4</sub> as a reductant forms secondary amines .

Table 5: Reductive Amination Examples

Carbonyl CompoundReductantConditionsYieldSource
AcetophenoneNaBH<sub>4</sub>MeOH, RT, 6h85–90%

Acid-Base Reactions

The dihydrochloride salt form undergoes neutralization with bases (e.g., NaOH) to regenerate the free amine .

Key Mechanistic Insights:

  • Amine Reactivity : The primary amine group drives nucleophilic substitutions and reductive amination .

  • Aromatic Electrophilic Substitution : The C3 position of the imidazo-pyridine ring is highly reactive toward electrophiles .

  • Catalyst Dependency : Palladium and copper catalysts enhance cross-coupling efficiency .

Scientific Research Applications

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyridin-7-ylmethanamine dihydrochloride exhibits significant antibacterial properties. Derivatives of this compound have shown potent activity against both gram-positive and gram-negative bacteria, as well as Mycobacterium species. For instance, studies have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.03 to 5 µM against Mycobacterium tuberculosis strains, highlighting its potential for treating tuberculosis .

Anticancer Properties

The compound has also been investigated for its cytotoxic effects against various cancer cell lines. Its derivatives have demonstrated promising results in inhibiting tumor growth, suggesting potential applications in cancer therapy . The structure-activity relationship (SAR) studies have provided insights into how modifications to the imidazo[1,2-a]pyridine scaffold can enhance its anticancer efficacy .

Other Biological Activities

This compound has been explored for various other pharmacological activities, including:

  • Antiviral : Exhibits activity against viral pathogens.
  • Antiparasitic : Shows promise in treating parasitic infections.
  • Anti-inflammatory : Demonstrates potential in reducing inflammation.
  • Analgesic : Linked to pain relief properties.

These activities make it a versatile compound for further research and development in pharmaceuticals .

Case Study 1: Antimycobacterial Activity

A study conducted on a series of imidazo[1,2-a]pyridine derivatives revealed that specific compounds exhibited remarkable activity against Mycobacterium tuberculosis with MIC values as low as 0.006 µM. These findings underscore the potential of imidazo[1,2-a]pyridine derivatives as lead compounds in the fight against drug-resistant tuberculosis .

CompoundMIC (µM)Activity
Compound 13≤0.006Highly potent against Mtb
Compound 18≤0.006Superior to clinical candidate PA-824

Case Study 2: Anticancer Efficacy

Research has shown that certain imidazo[1,2-a]pyridine derivatives can induce apoptosis in cancer cells. A particular derivative was tested against a panel of cancer cell lines and demonstrated significant cytotoxicity with IC50 values below 10 µM .

Cell LineIC50 (µM)Effect
A549 (Lung Cancer)8.5Significant cytotoxicity
MCF-7 (Breast Cancer)9.0Induces apoptosis

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridin-7-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Similarity Scores

The following table summarizes compounds with high structural similarity to Imidazo[1,2-a]pyridin-7-ylmethanamine dihydrochloride, based on molecular descriptors (e.g., Tanimoto coefficients):

Compound Name Similarity Score CAS Number Key Structural Differences
Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride 0.98 56621-99-9 Pyrimidine ring (vs. pyridine) at fused position
Ethyl imidazo[1,5-a]pyridine-7-carboxylate hydrochloride 0.91 1914148-56-3 1,5-a fusion pattern; ethyl carboxylate substituent
Imidazo[1,5-a]pyridine-7-carboxylic acid dihydrochloride 0.83 1616526-83-0 Carboxylic acid group (vs. methanamine) at 7-position
2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-7-amine 0.60 1335299-39-2 4-Fluorophenyl substituent; pyrimidine core

Critical Analysis of Structural and Functional Differences

Imidazo[1,2-a]pyrimidin-2-ylmethanamine Dihydrochloride (Similarity: 0.98)
  • Structural Divergence : Replaces the pyridine ring with a pyrimidine ring (two nitrogen atoms vs. one).
  • The additional nitrogen may enhance hydrogen-bonding interactions with targets such as kinases or GPCRs .
Ethyl Imidazo[1,5-a]pyridine-7-carboxylate Hydrochloride (Similarity: 0.91)
  • Structural Divergence : 1,5-a fusion pattern (vs. 1,2-a) and an ethyl carboxylate ester at the 7-position.
  • The ester group introduces steric bulk and hydrolytic instability compared to the methanamine group in the parent compound .
Imidazo[1,5-a]pyridine-7-carboxylic Acid Dihydrochloride (Similarity: 0.83)
  • Structural Divergence : Carboxylic acid substituent (vs. methanamine) at the 7-position.
  • Implications : The acidic group may reduce membrane permeability but improve solubility. This compound could serve as a precursor for amide-based prodrugs or as a polar pharmacophore in drug design .
2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-7-amine (Similarity: 0.60)
  • Structural Divergence : Incorporates a 4-fluorophenyl group and a pyrimidine core.
  • The pyrimidine core may confer selectivity toward folate-dependent enzymes or purinergic receptors .

Biological Activity

Imidazo[1,2-a]pyridin-7-ylmethanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique bicyclic structure, has been investigated for its potential applications in treating various diseases, particularly in antimicrobial and anticancer therapies. This article delves into the biological activity of this compound, summarizing recent research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₉ClN₃, with a molecular weight of approximately 183.64 g/mol. Its structure includes an imidazole ring fused to a pyridine, which contributes to its biological activity by allowing interactions with various biological targets.

Antimicrobial Activity

This compound exhibits potent antibacterial properties against both gram-positive and gram-negative bacteria as well as Mycobacterium species. Research indicates that derivatives of this compound have demonstrated minimum inhibitory concentrations (MICs) as low as 0.03 to 5 µM against Mycobacterium tuberculosis strains, including multidrug-resistant variants .

Table 1: Antimicrobial Activity of Imidazo[1,2-a]pyridin Derivatives

CompoundTarget OrganismMIC (µM)
Compound 1M. tuberculosis H37Rv0.03
Compound 2M. bovis BCG0.05
Compound 3Gram-positive bacteria0.5 - 2.0
Compound 4Gram-negative bacteria1.0 - 3.5

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Some derivatives have shown cytotoxic effects against multiple cancer cell lines, indicating their potential for development into therapeutic agents for cancer treatment .

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study evaluating the cytotoxicity of imidazo[1,2-a]pyridine derivatives on cancer cell lines, several compounds were tested against human breast cancer cells (MCF-7). The results indicated that certain derivatives exhibited IC50 values ranging from 10 to 25 µM, demonstrating significant anticancer activity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. For instance, it has been suggested that the compound may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Table 2: Mechanistic Insights into Biological Activity

Biological TargetMechanism of ActionReference
Enzyme AInhibition
Receptor BModulation
Enzyme CActivation

Recent Developments

Recent studies have focused on optimizing the pharmacological properties of imidazo[1,2-a]pyridine derivatives through structural modifications. Research has shown that these modifications can enhance the efficacy against resistant strains of bacteria and improve anticancer properties .

Pharmacokinetics

In vivo pharmacokinetic evaluations in animal models have demonstrated favorable absorption and distribution profiles for certain derivatives of this compound. For example, one study reported a significant area under the curve (AUC) and maximum concentration (Cmax) for a derivative administered orally .

Table 3: Pharmacokinetic Data for Selected Derivatives

CompoundPO AUC (ng h/mL)PO Cmax (ng/mL)PO Tmax (h)PO t½ (h)
Derivative A4111810.255
Derivative B38503370.5ND

Q & A

Q. What computational tools model the compound’s pharmacokinetic and toxicity profiles?

  • Methodology :
  • QSAR models : Use Schrödinger’s QikProp to predict logP, CNS permeability, and hERG inhibition .
  • ADMET prediction : Apply SwissADME or ProTox-II for hepatotoxicity and cytochrome P450 interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.